2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Cross-coupling C-H functionalization Late-stage diversification

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (CAS 2194965-75-6, C13H14IN, MW 311.17) is a halogenated cyclohepta[b]indole derivative. The cyclohepta[b]indole scaffold is a privileged structure in medicinal chemistry, appearing in natural products and synthetic inhibitors targeting sirtuins, kinases, and fatty acid-binding proteins.

Molecular Formula C13H14IN
Molecular Weight 311.166
CAS No. 2194965-75-6
Cat. No. B2608578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
CAS2194965-75-6
Molecular FormulaC13H14IN
Molecular Weight311.166
Structural Identifiers
SMILESC1CCC2=C(CC1)NC3=C2C=C(C=C3)I
InChIInChI=1S/C13H14IN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2
InChIKeyCUFWXSLDWBSLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (CAS 2194965-75-6): Baseline Characterization for Procurement Decisions


2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (CAS 2194965-75-6, C13H14IN, MW 311.17) is a halogenated cyclohepta[b]indole derivative. The cyclohepta[b]indole scaffold is a privileged structure in medicinal chemistry, appearing in natural products and synthetic inhibitors targeting sirtuins, kinases, and fatty acid-binding proteins [1]. Unlike the well-characterized 2-chloro congener (a potent SIRT1 inhibitor), this specific 2-iodo derivative has no reported biological activity in ChEMBL, and its differentiation lies in its unique physicochemical and synthetic utility as a heavy-atom building block [2]. This guide identifies quantifiable differentiation dimensions that justify its selection over alternative 2-halo or unsubstituted analogs.

Heavy-atom building block for Pd-catalyzed cross-coupling
Iodine anomalous scatterer for in-house SAD phasing
Direct radioiodination precursor for PET/SPECT tracer synthesis

Why a Generic 2-Halocyclohepta[b]indole Cannot Substitute for the 2-Iodo Derivative


Replacing the 2-iodo substituent with a smaller halogen (Cl, Br, F) or hydrogen eliminates capabilities that are chemically impossible to replicate. The carbon-iodine bond has a lower bond dissociation energy (~65 kcal/mol for Ph-I vs. ~84 kcal/mol for Ph-Br and ~95 kcal/mol for Ph-Cl) [1], enabling selective oxidative addition in Pd-catalyzed cross-coupling under milder conditions than bromo or chloro analogs. Furthermore, the large anomalous scattering factor of iodine (f' = 6.85 e⁻ at Cu Kα) provides superior phasing power for X-ray crystallography compared to bromine (f' ≈ 1.5 e⁻) or chlorine (f' ≈ 0.4 e⁻) . Critically, only the iodo derivative can undergo direct isotopic exchange with radioiodine isotopes (I-123, I-124, I-125) for PET/SPECT tracer synthesis without requiring pre-functionalization [2]. These differences render the 2-iodo compound fundamentally irreplaceable in specific workflows, compelling a procurement decision based on quantitative differentiation rather than generic interchangeability.

Coupling C-I bond cleavage enables milder conditions than C-Br/C-Cl; substitution may require re-optimization of catalyst and temperature.
Phasing Iodine anomalous signal is stronger; lighter halogens may not provide sufficient phasing power for SAD with in-house sources.
Radiolabeling Direct isotopic exchange requires an aryl iodide; bromo/chloro analogs need multi-step conversion, potentially lowering yield.

Quantitative Differentiation Evidence for 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (CAS 2194965-75-6)


Superior Reactivity in Palladium-Catalyzed Cross-Coupling: C-I vs C-Br vs C-Cl Bond Dissociation Energy

The 2-iodo substituent exhibits the lowest carbon-halogen bond dissociation energy among all 2-halocyclohepta[b]indole analogs. The C-I BDE of ~65 kcal/mol (aryl iodide class) is significantly lower than C-Br (~84 kcal/mol) and C-Cl (~95 kcal/mol) [1]. This translates to faster oxidative addition rates with Pd(0) catalysts, enabling Suzuki, Sonogashira, and Heck couplings under milder conditions (e.g., room temperature vs. heating required for bromides/chlorides) [2]. The 2-iodo compound can achieve >67% overall yield in two-step Suzuki sequences from chloro precursors via Finkelstein-type halide exchange, whereas direct coupling of the 2-chloro analog requires more forcing conditions and specialized ligands [3].

C-I vs C-Br vs C-Cl Bond Dissociation Energy
Class-level inference
~65 kcal/mol
C-Br: ~84 kcal/mol
C-Cl: ~95 kcal/mol
Δ BDE: −19 / −30 kcal/mol
Reported BDE difference supports milder coupling conditions; may enable selective sequential coupling.
Class-level aryl iodide BDE; performance validation under specific catalytic systems recommended.
Cross-coupling C-H functionalization Late-stage diversification

Enhanced Anomalous Scattering for X-ray Crystallography: Iodine vs Bromine vs Chlorine

The 2-iodo compound provides a strong anomalous scattering signal for experimental phasing in X-ray crystallography. The anomalous scattering factor f' for iodine at Cu Kα radiation (1.54 Å) is 6.85 electrons, compared to approximately 1.5 electrons for bromine and 0.4 electrons for chlorine . This 4.6-fold advantage over bromine and 17-fold advantage over chlorine enables robust single-wavelength anomalous dispersion (SAD) phasing using in-house X-ray sources, eliminating the need for synchrotron access or selenomethionine incorporation [1].

Anomalous Scattering at Cu Kα
Class-level inference
6.85 e⁻
Br f': ~1.5 e⁻
Cl f': ~0.4 e⁻
Ratio I/Br: ~4.6×
Reported strong anomalous signal may support in-house SAD phasing for de novo structure determination.
Signal strength depends on crystal quality and data collection strategy; in-house source feasibility to be verified.
Structural biology Crystallography SAD/MAD phasing

Direct Isotopic Exchange for Radioiodination: Unique Capability of the 2-Iodo Derivative

The 2-iodo compound is the only member of the 2-halocyclohepta[b]indole series that can undergo direct no-carrier-added isotopic exchange with radioactive iodine isotopes (I-123 for SPECT, I-124 for PET, I-125 for autoradiography). This method uses solid-phase ammonium sulfate-facilitated exchange to produce high specific activity radioiodinated tracers from stable aryl iodide precursors [1]. The 2-bromo and 2-chloro analogs require a two-step sequence (e.g., conversion to boronate ester followed by oxidative iodination) that is lower-yielding and more labor-intensive, while the 2-fluoro analog cannot be converted to a radioiodinated product via exchange [2].

Direct Radioiodination Capability
Class-level inference
1 step
Iodo: direct exchange
Bromo/Chloro: ≥2 steps
Fluoro: not feasible
Supports radiochemical synthesis workflow; aryl iodide essential for no-carrier-added isotopic exchange.
Reported for solid-phase ammonium sulfate method; yield and specific activity depend on precursor purity.
Radiopharmaceuticals PET/SPECT imaging Isotope exchange

Differentiated Molecular Properties Impacting Solid-Phase Handling and Purification

The 2-iodo derivative (MW 311.17, LogP ~4.6 predicted) has a significantly higher molecular weight and lipophilicity compared to the 2-chloro (MW 247.72, LogP ~4.0), 2-bromo (MW 264.16, LogP ~4.3), and 2-fluoro (MW 203.26, LogP ~3.5) analogs . The increased LogP of the iodo compound enhances retention time in reversed-phase HPLC, providing better separation from more polar synthetic intermediates and facilitating purity assessment. The higher MW also positions the compound advantageously for applications where a higher molecular weight scaffold is desired, such as increasing target residence time or modulating pharmacokinetic properties in lead optimization [1].

Molecular Weight & Lipophilicity
Cross-study comparable
311.17 Da
2-F: 203.26 Da, cLogP ~3.5
2-Cl: 247.72 Da, cLogP ~4.0
2-Br: 264.16 Da, cLogP ~4.3
Property differences affect chromatographic retention and solid-state handling; may support purification workflow design.
Predicted LogP values; experimental determination advised for exact method development.
Physicochemical properties LogP Molecular weight

Best Application Scenarios for 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (CAS 2194965-75-6)


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The low C-I bond dissociation energy (~65 kcal/mol) enables room-temperature Suzuki, Sonogashira, and Heck couplings with high functional group tolerance. This compound is suitable for constructing focused libraries of cyclohepta[b]indole-based inhibitors where sequential coupling at the 2-position is required without affecting other sensitive functionalities [1]. The 2-chloro or 2-bromo analogs would require elevated temperatures or specialized catalysts, increasing the risk of side reactions.

Experimental Phasing in Macromolecular X-ray Crystallography

With an anomalous scattering factor of 6.85 e⁻ at Cu Kα, a single iodine atom per molecule provides sufficient phasing power for SAD experiments using in-house X-ray sources. This compound is ideally suited for co-crystallization with protein targets (e.g., SIRT1, DYRK1A, or CLK1) where the cyclohepta[b]indole scaffold has known affinity, enabling rapid structure determination without selenomethionine labeling or synchrotron access .

Radiopharmaceutical Precursor for PET/SPECT Tracer Development

The 2-iodo compound can be directly converted to [I-123/124/125]-labeled analogs via single-step solid-phase isotopic exchange. This capability is attractive for developing imaging agents targeting sirtuins or kinases, where the cyclohepta[b]indole scaffold has demonstrated target engagement. The 2-bromo, 2-chloro, and 2-fluoro analogs cannot serve this purpose without multi-step derivatization, making the iodo compound the sole viable precursor for this application [2].

Scaffold for Structure-Activity Relationship (SAR) Studies with Enhanced HPLC Resolution

The higher molecular weight (311.17) and lipophilicity (cLogP ~4.6) of the 2-iodo derivative provide superior reversed-phase HPLC retention compared to lighter halogen analogs (e.g., 2-F: MW 203, cLogP ~3.5). This facilitates purification of reaction mixtures where product and starting material would otherwise co-elute. In medicinal chemistry campaigns exploring the 2-position of the cyclohepta[b]indole scaffold, the iodo derivative serves as an excellent analytical benchmark and purification control .

Application
Selection Property
Validation Focus
Late-stage diversification via Pd cross-coupling
Halogen reactivity profile
Coupling condition optimization
Macromolecular X-ray crystallography phasing
Heavy-atom anomalous scattering
SAD phasing feasibility with in-house source
PET/SPECT tracer development
Direct radioiodination capability
Radiochemical yield and specific activity
SAR studies with enhanced purification
Chromatographic retention behavior
HPLC method development and purity assessment
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